Product packaging for 1h-Indole,7-(3-nitrophenyl)-(Cat. No.:)

1h-Indole,7-(3-nitrophenyl)-

Cat. No.: B8557230
M. Wt: 238.24 g/mol
InChI Key: XKEYQHSHAJPCMU-UHFFFAOYSA-N
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Description

Contextual Significance of Indole (B1671886) Derivatives in Contemporary Organic Chemistry

Indole and its derivatives are ubiquitous in nature, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. wikipedia.orgnih.gov Their rich chemical reactivity, particularly in electrophilic substitution reactions, makes them versatile building blocks for synthesizing complex molecules. creative-proteomics.com In recent years, the development of novel synthetic methodologies has further expanded the accessible chemical space of indole derivatives, allowing for precise functionalization at various positions of the indole ring. dergipark.org.trrsc.org This has led to their prominent role in the development of pharmaceuticals, agrochemicals, and functional dyes. dergipark.org.trnih.govchim.it The indole nucleus is a key component in numerous clinically used drugs, including anti-inflammatory agents like indomethacin, antimigraine drugs such as sumatriptan, and various anticancer compounds. researchgate.netijpsr.com

Academic Rationale for Investigating Peripherally Substituted Indole Scaffolds

The strategic placement of substituents on the periphery of the indole scaffold offers a powerful tool to modulate its biological and physical properties. researchgate.net The position and electronic nature of these substituents can profoundly influence the molecule's reactivity, lipophilicity, and ability to interact with biological targets. nih.govnih.gov Research into peripherally substituted indoles is driven by the quest for molecules with enhanced or novel functionalities. For instance, the introduction of specific groups can lead to compounds with improved pharmacological profiles, such as increased potency or selectivity for a particular receptor. nih.gov Furthermore, the study of these derivatives provides fundamental insights into structure-activity relationships (SAR), guiding the rational design of new and more effective molecules. researchgate.net The ability to systematically modify the indole core allows chemists to expand the diversity of chemical libraries, which is crucial for high-throughput screening and the discovery of new lead compounds. researchgate.net

Structural and Electronic Characteristics of 1H-Indole, 7-(3-nitrophenyl)-

The compound 1H-Indole, 7-(3-nitrophenyl)- is characterized by the attachment of a 3-nitrophenyl group to the 7-position of the indole ring. This substitution pattern has significant implications for the molecule's structural and electronic properties. The nitro group (-NO2) is a strong electron-withdrawing group, which can significantly alter the electron density distribution across the entire molecule. acs.org This electronic perturbation can influence the molecule's reactivity, particularly the nucleophilicity of the indole nitrogen and the C3 position. rsc.orgacs.org The presence of the bulky nitrophenyl group at the 7-position can also introduce steric hindrance, which may affect its conformational preferences and interactions with other molecules.

Below is a table summarizing some of the key computed properties of a closely related isomer, 1H-Indole, 7-(2-nitrophenyl)-, which provides insight into the general characteristics of such compounds.

PropertyValue
Molecular Weight238.24 g/mol
Molecular FormulaC14H10N2O2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Topological Polar Surface Area61.6 Ų
XLogP3-AA3.5
Data sourced from PubChem for the isomeric compound 1H-Indole, 7-(2-nitrophenyl)-. nih.gov

Overview of Key Research Avenues for 1H-Indole, 7-(3-nitrophenyl)-

Research into 1H-Indole, 7-(3-nitrophenyl)- and related 7-arylindoles is multifaceted, spanning several key areas of chemical science.

Synthesis: A primary focus is the development of efficient and regioselective synthetic methods. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common strategies for forging the C-C bond between the indole and the phenyl ring. The synthesis of related indole derivatives has been reported through various methods, including the reaction of 3-acetylindole (B1664109) with 3-nitrobenzaldehyde. derpharmachemica.com

Chemical Reactivity: Understanding the chemical reactivity of 1H-Indole, 7-(3-nitrophenyl)- is crucial for its application as a building block in further chemical synthesis. The electron-withdrawing nature of the nitrophenyl group can influence the outcomes of reactions at other positions of the indole ring. acs.org For instance, the nitro group itself can be a site for chemical modification, such as reduction to an amino group, which would dramatically alter the compound's properties and open up new avenues for derivatization.

Biological and Pharmacological Investigations: Given the broad spectrum of biological activities associated with indole derivatives, it is plausible that 1H-Indole, 7-(3-nitrophenyl)- and its analogs are being investigated for their potential pharmacological applications. ijpsr.com The introduction of a nitrophenyl group can sometimes enhance or modulate biological activity. nih.gov For example, related pyrido[2,3-d]pyrimidine (B1209978) derivatives containing a 7-(3-nitrophenyl) substituent have been studied for their potential antitumor activity. evitachem.com

Materials Science: The photophysical properties of indole derivatives make them interesting candidates for applications in materials science, such as in the development of fluorescent probes and organic dyes. chim.itrsc.org The extended conjugation and the presence of the nitro group in 1H-Indole, 7-(3-nitrophenyl)- could impart unique absorption and emission characteristics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2 B8557230 1h-Indole,7-(3-nitrophenyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

7-(3-nitrophenyl)-1H-indole

InChI

InChI=1S/C14H10N2O2/c17-16(18)12-5-1-4-11(9-12)13-6-2-3-10-7-8-15-14(10)13/h1-9,15H

InChI Key

XKEYQHSHAJPCMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CC=C3)[N+](=O)[O-])NC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Indole, 7 3 Nitrophenyl and Analogous 7 Substituted Indoles

Retrosynthetic Strategies for the 1H-Indole, 7-(3-nitrophenyl)- Framework

A logical retrosynthetic analysis of 1H-Indole, 7-(3-nitrophenyl)- suggests several primary disconnection approaches. The most apparent disconnection is at the C-7-aryl bond, which leads to an indole (B1671886) core and a 3-nitrophenyl precursor. This strategy relies on the development of methods for the direct C-H functionalization of the indole nucleus at the C-7 position.

Alternatively, the indole ring itself can be disconnected, suggesting a construction of the heterocyclic system from a pre-functionalized benzene (B151609) derivative. This approach would involve a starting material already bearing the 3-nitrophenyl group at the ortho position to a functional group that can participate in the indole ring formation. Classic indole syntheses such as the Fischer, Bischler-Möhlau, and Hemetsberger methods can be adapted for this purpose.

A third strategy involves the formation of the nitroaromatic ring as a late-stage functionalization of a 7-arylindole precursor. However, the conditions required for nitration could be harsh and may not be compatible with the indole nucleus. Therefore, the first two strategies are generally more viable and will be the focus of the subsequent sections.

Retrosynthetic Disconnection Precursors Synthetic Strategy
C-7—Aryl BondIndole, 3-Nitrophenyl Halide/Boronic AcidDirect C-7 Arylation
Indole Ring (Pyrrole portion)2-(3-Nitrophenyl)aniline derivative, Carbonyl compoundIndole Ring Construction (e.g., Fischer, Bischler-Möhlau)
Indole Ring (Benzene portion)Substituted Aniline, Substituted KetoneIndole Ring Construction with pre-functionalized precursors

Foundational Approaches to the Indole Core with Pre-functionalized Precursors

The Fischer indole synthesis is a robust and widely used method for the construction of the indole nucleus, involving the acid-catalyzed cyclization of an arylhydrazone. thermofisher.comwikipedia.orgtcichemicals.com To synthesize 1H-Indole, 7-(3-nitrophenyl)-, this method would require a (2-(3-nitrophenyl)phenyl)hydrazine as the key precursor. The synthesis would proceed via the formation of a hydrazone with a suitable aldehyde or ketone, followed by intramolecular cyclization and elimination of ammonia.

The general mechanism involves the reaction of the substituted phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This is followed by isomerization to an enamine tautomer, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. The resulting diimine rearomatizes, and subsequent cyclization and elimination of ammonia yield the indole core. A key challenge in this approach is the synthesis of the sterically hindered and electronically deactivated (2-(3-nitrophenyl)phenyl)hydrazine.

Reactants Conditions Product Key Features
(2-(3-nitrophenyl)phenyl)hydrazine, Aldehyde/KetoneBrønsted or Lewis Acid Catalyst, Heat1H-Indole, 7-(3-nitrophenyl)- derivativeConvergent synthesis, builds indole core with desired C-7 substituent in place. thermofisher.com

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline derivative. wikipedia.orgdrugfuture.com For the synthesis of 7-(3-nitrophenyl)indole, a 2-(3-nitrophenyl)aniline would be reacted with a suitable α-haloketone. The reaction proceeds through the initial formation of an α-arylaminoketone, which then undergoes an acid-catalyzed cyclization and dehydration to afford the indole. drugfuture.com

Historically, this method has been limited by harsh reaction conditions and the potential for side reactions. wikipedia.org However, modern variations, including the use of microwave irradiation and alternative catalysts, have improved the scope and yield of this reaction. organic-chemistry.org The synthesis of the requisite 2-(3-nitrophenyl)aniline is a critical step and can be achieved through cross-coupling reactions.

Reactants Conditions Product Key Features
2-(3-Nitrophenyl)aniline, α-HaloketoneHeat, often with acid or base catalysis2-Substituted-7-(3-nitrophenyl)indoleForms the indole ring from a pre-functionalized aniline. wikipedia.orgdrugfuture.com

The Hemetsberger indole synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is particularly useful for the synthesis of indoles with substituents on the benzene ring. To prepare a 7-(3-nitrophenyl)indole derivative, the starting material would be an α-azidocinnamate derived from 2-(3-nitrophenyl)benzaldehyde.

The reaction is believed to proceed through a nitrene intermediate, which undergoes cyclization onto the adjacent aromatic ring. wikipedia.org While the yields are often good, the synthesis and stability of the azido precursor can be challenging. wikipedia.orgresearchgate.net A key advantage of this method is the introduction of a carboxylic ester group at the C-2 position, which can be a handle for further functionalization. When meta-substituted precursors are used, a mixture of 5- and 7-substituted indoles can be formed, with the 5-regioisomer often being slightly favored. rsc.org

Reactant Conditions Product Key Features
Ethyl α-azido-β-(2-(3-nitrophenyl)phenyl)acrylateThermolysis (e.g., in refluxing xylene)Ethyl 7-(3-nitrophenyl)indole-2-carboxylateForms the indole ring via a nitrene intermediate; provides a C-2 ester group. wikipedia.orgsynarchive.com

Direct C-7 Functionalization Techniques for Indole Derivatives

Direct C-H functionalization at the C-7 position of the indole ring is an atom-economical and increasingly powerful strategy. rsc.org These methods avoid the need for pre-functionalized precursors and can be more convergent.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.gov In the context of indole synthesis, a directing group is installed on the indole nitrogen, which then directs a metalating agent (typically an organolithium reagent) to the C-7 position. The resulting C-7 metalated indole can then be quenched with a suitable electrophile.

A variety of directing groups have been developed for C-7 functionalization, including pivaloyl, phosphinoyl, and hydrosilyl groups. researchgate.netnih.gov The choice of directing group is crucial for achieving high regioselectivity and reactivity. researchgate.net For the synthesis of 1H-Indole, 7-(3-nitrophenyl)-, a C-7 metalated indole could be subjected to a palladium-catalyzed cross-coupling reaction with a 3-nitrophenyl halide. nih.gov The directing group must be readily removable after the C-7 functionalization is complete. Some directing groups, like N-P(tBu)2, have been shown to be effective in directing C-7 arylation with aryl bromides using a rhodium catalyst. nih.govnih.gov

Reactants Directing Group Conditions Product Key Features
N-protected Indole, Organolithium Reagent, 3-Nitrophenyl HalidePivaloyl, Phosphinoyl, N-P(tBu)21. Metalation (e.g., n-BuLi) 2. Pd- or Rh-catalyzed Cross-CouplingN-protected 1H-Indole, 7-(3-nitrophenyl)-High regioselectivity for C-7 functionalization; atom economical. nih.govnih.gov

Use of Aryne Methodology for C-7 Annulation and Substitution

Indole arynes, or indolynes, have emerged as powerful reactive intermediates for the construction of complex, polycyclic indole derivatives. nih.gov The generation of a 6,7-indolyne intermediate provides an elegant pathway for C-7 functionalization through annulation and substitution reactions. This methodology offers efficient access to annulated indole scaffolds that would be difficult to construct using traditional methods. nih.gov

The process typically begins with a suitably substituted indole, such as a 7-bromo-6-haloindole. Treatment with a strong base like n-butyllithium selectively initiates a metal-halogen exchange at the C-7 position, followed by elimination to form the highly reactive 6,7-indolyne. This intermediate can then be trapped in situ by a diene in a cycloaddition reaction. For instance, the reaction of a 6,7-indolyne with cyclopentadiene or furan (B31954) leads to the formation of [4+2] cycloadducts, yielding novel 6,7-annulated indole structures. nih.gov This approach has been successfully employed to create diverse libraries of annulated indoles for biological screening. nih.gov

The reaction of N-carbamoyl-functionalized enamine derivatives with benzyne, a related aryne, can afford substituted indolines through a formal [3+2] cycloaddition, highlighting the versatility of aryne chemistry in synthesizing indole-related heterocycles. organic-chemistry.org Similarly, a [3+2] annulation of arynes by methyl indole-2-carboxylates has been shown to produce novel indole-indolone ring systems under mild conditions. nih.gov

Table 1: Examples of Indolyne Cycloaddition Reactions
Indolyne PrecursorDiene/Trapping AgentProduct TypeReported Yield
4-Bromo-7-iodo-1H-indoleCyclopentadiene6,7-Annulated Indole Cycloadduct72% nih.gov
4-Bromo-7-iodo-1H-indoleFuran6,7-Annulated Indole Cycloadduct84% nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for C-7 Arylation

Directing group-assisted C-H activation has become a cornerstone for achieving regioselective functionalization at typically unreactive positions. For the indole nucleus, direct arylation at the C-7 position is challenging but has been made possible through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net The key to this regioselectivity is the installation of a directing group on the indole nitrogen (N-1), which positions the palladium catalyst in proximity to the C-7 C-H bond.

Various directing groups have been explored, with phosphinoyl and related phosphorus-containing moieties showing particular efficacy. nih.govacs.orgnih.gov For example, the N-P(O)tBu2 group has been successfully used to direct the Pd-catalyzed C-7 arylation of indoles with arylboronic acids. nih.gov This transformation provides a direct route to 7-arylindoles, a class of compounds that was previously difficult to access.

Table 2: Directing Groups for C-7 Arylation of Indoles
Directing GroupCatalyst SystemCoupling PartnerReference
N-P(O)tBu2 (di-tert-butylphosphinoyl)Pd(OAc)2 / Pyridine-type ligandArylboronic acids nih.govacs.orgnih.gov
N-PR2 (R = tBu, cHex)Rh(PPh3)3Cl (Wilkinson's catalyst)(Hetero)aryl bromides nih.gov

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. libretexts.orgtcichemicals.com It involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgnih.gov To synthesize 1H-Indole, 7-(3-nitrophenyl)-, a Suzuki-Miyaura coupling would typically involve the reaction of a 7-haloindole (e.g., 7-bromoindole or 7-iodoindole) with 3-nitrophenylboronic acid.

The success of this coupling relies on an appropriate combination of a palladium catalyst, a phosphine ligand, and a base. Modern catalyst systems have demonstrated high tolerance for a wide variety of functional groups, making the Suzuki-Miyaura reaction suitable for complex molecule synthesis. tcichemicals.comnih.gov While direct C-7 arylation via C-H activation is an advanced alternative, the coupling of a 7-haloindole remains a robust and common strategy. The reaction between o-nitrophenyl boronic acid and 2-bromothiophene to form an intermediate for thieno[3,2-b]indole synthesis demonstrates the viability of using nitro-substituted arylboronic acids in such couplings. nih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Heterocycles
ComponentExample
Aryl Halide7-Bromo-1H-indole
Boronic Acid3-Nitrophenylboronic acid
Palladium CatalystPd(OAc)2, Pd(PPh3)4
LigandSPhos, XPhos, P(tBu)3
BaseK3PO4, K2CO3, Cs2CO3
SolventDioxane/H2O, Toluene, DMF

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.org This reaction has revolutionized the synthesis of arylamines. In the context of 7-substituted indoles, this methodology can be applied to couple an amine to the C-7 position of a 7-haloindole.

This strategy is particularly valuable for synthesizing compounds where a nitrogen-linked substituent is required at the C-7 position. The reaction is known for its broad substrate scope, accommodating a wide range of primary and secondary amines and various aryl halides. wikipedia.org Recent advancements have even demonstrated the utility of Buchwald-Hartwig amination on unprotected halotryptophans in aqueous conditions, showcasing its compatibility with sensitive biomolecules and highlighting its potential for direct functionalization of complex indole derivatives. rsc.org This methodology has been used in tandem with other reactions, such as indole aryne cycloaddition, to create libraries of novel, functionalized indole scaffolds. nih.gov

Green Chemistry Paradigms in the Synthesis of 7-Substituted Indoles

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize energy consumption, and use more environmentally benign reagents and solvents. The synthesis of indoles has benefited significantly from such innovations.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and minimized side product formation compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of indoles and their bioisosteres, 7-azaindoles. organic-chemistry.orgacs.orgnih.gov

For example, an iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes to prepare 7-azaindoles was shown to be highly efficient under microwave irradiation. nih.govresearchgate.net Similarly, a key epoxide-opening-cyclization-dehydration sequence in a flexible synthesis of 1,3,6-substituted 7-azaindoles was significantly accelerated by microwave heating. organic-chemistry.orgacs.org These examples underscore the potential of MAOS to streamline the synthesis of complex heterocyclic systems, including 7-substituted indoles, making the processes more efficient and scalable.

Table 4: Comparison of Conventional vs. Microwave Heating in Heterocycle Synthesis
Reaction TypeConventional Heating TimeMicrowave Heating TimeAdvantage
Iron-Catalyzed Azaindole SynthesisSeveral hours~60 minutes researchgate.netDrastic reduction in reaction time
Epoxide-Opening-Cyclization Sequence16-24 hours10-30 minutes acs.orgRapid and efficient cyclization

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. mdpi.comresearchgate.net They can function as both the reaction medium and the catalyst, often enhancing reaction rates and selectivity. mdpi.comtandfonline.com

In indole synthesis, ionic liquids have been employed effectively. For instance, a biodegradable Brønsted acid ionic liquid was developed as an efficient and reusable catalyst for the Fischer indole synthesis. tandfonline.com Chloroaluminate and other Lewis acidic ionic liquids have also been used as dual solvent-catalysts for this classic indole-forming reaction. researchgate.net The use of ionic liquids can improve reaction efficiency and allows for the easy separation and recycling of the catalyst/solvent system, aligning with the core principles of green chemistry. mdpi.com

Aqueous Reaction Conditions and Solvent-Free Methodologies

The principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. Aqueous and solvent-free conditions are particularly attractive for the synthesis of 7-arylindoles, which are key precursors to 1H-Indole, 7-(3-nitrophenyl)-. A primary strategy for forging the C-C bond between the indole core and the phenyl ring is the Suzuki-Miyaura cross-coupling reaction.

Recent advancements have demonstrated the feasibility of conducting Suzuki-Miyaura couplings of haloindoles in aqueous media. For instance, a mild and general protocol for the coupling of various (hetero)aryl halides, including bromoindoles, with arylboronic acids has been developed using a water-acetonitrile solvent system at 37 °C in the presence of air nih.gov. This method has been successfully applied to the coupling of 5-bromoindole with a range of arylboronic acids, including those with electron-withdrawing groups like o-nitrophenylboronic acid, achieving good to excellent yields nih.gov. The use of water as a solvent is not only environmentally benign but can also be advantageous for the solubility of the inorganic bases and some boronic acids used in the reaction nih.govstackexchange.com.

Solvent-free approaches, often facilitated by microwave irradiation, offer another green alternative. The solid-state reaction between anilines and phenacyl bromides, a variant of the Bischler indole synthesis, can produce 2-arylindoles without the need for a solvent thea.ie. While this method is typically used for C-2 substitution, the principles of solvent-free synthesis are broadly applicable. For C-7 arylation, solvent-free Suzuki-Miyaura couplings of solid aryl halides with arylboronic acids have been investigated, though challenges with reaction homogeneity can sometimes necessitate high catalyst loading or the use of liquid additives researchgate.net. Ball-milling is another technique that has been successfully employed for solvent-free Suzuki coupling reactions researchgate.net.

Below is a table summarizing representative green conditions for Suzuki-Miyaura coupling reactions applicable to the synthesis of 7-arylindoles.

Catalyst SystemSubstratesSolvent SystemConditionsYieldReference
Pd/SSphos5-bromoindole, o-nitrophenylboronic acidWater-acetonitrile (4:1)K2CO3, 37 °C, 18 h84% nih.gov
Pd(PPh3)48-bromoadenine, 3-nitrophenylboronic acidDME-H2OK2CO3, 85 °CHigh researchgate.net
Pd(OAc)2/SPhos(Hetero)aryl bromides, pinacol arylboronatesSolvent-freeAirHigh researchgate.net

Utilization of Nanocatalysts and Recyclable Green Catalysts

The development of heterogeneous catalysts, particularly nanocatalysts and recyclable systems, is a significant step towards sustainable chemical synthesis. These catalysts offer advantages such as high activity, ease of separation from the reaction mixture, and the potential for reuse, which is economically and environmentally beneficial, especially when using precious metals like palladium.

Nanocatalysts have a high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. Palladium nanoparticles (PdNPs) have been extensively studied as catalysts for Suzuki-Miyaura cross-coupling reactions rsc.orgresearchgate.netnih.gov. These nanoparticles can be supported on various materials, including silica, carbon nanotubes, polymers, and metal oxides, to improve their stability and facilitate recovery rsc.orgmdpi.com. For instance, palladium nanoparticles supported on silica-coated magnetic Fe3O4 have been developed, allowing for easy separation of the catalyst using an external magnet thea.ie. Lanthanide-based nanoparticles, such as LaF3·Pd, have also been employed as recyclable catalysts for Suzuki coupling in aqueous media, demonstrating high yields and reusability for several cycles nih.gov.

Recyclable green catalysts are designed to be easily recovered and reused without significant loss of activity. This is a key principle of green chemistry. In the context of 7-arylindole synthesis, recyclable palladium catalysts are of great interest for the crucial Suzuki-Miyaura coupling step. A novel biomass-derived heterogeneous catalyst, HT@NC/Pd, has been shown to be highly efficient and recyclable for Suzuki coupling reactions in water mdpi.com. This catalyst can be recovered by simple filtration and reused at least ten times with excellent yields mdpi.com. Similarly, palladium nanoparticles supported on COOH-modified graphene have been used for the synthesis of fluorinated biphenyls via Suzuki coupling and demonstrated good reusability mdpi.com.

The table below provides examples of nanocatalysts and recyclable catalysts used in Suzuki-Miyaura cross-coupling reactions.

CatalystSupport MaterialReactionKey FeaturesReference
LaF3·PdNone (nanoparticle)Suzuki CouplingAqueous medium, recyclable for 7 cycles nih.gov
HT@NC/PdHydrotalcite/BiomassSuzuki CouplingAqueous medium, recyclable >10 times mdpi.com
Pd NPsSilica-coated Fe3O4Suzuki CouplingMagnetically separable, reusable thea.ie
Pd NPsCOOH-modified grapheneSuzuki CouplingRecyclable, high TOF values mdpi.com

Multicomponent Reaction (MCR) Approaches to Functionalized Indoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity nih.gov. While a direct MCR for the synthesis of 1H-Indole, 7-(3-nitrophenyl)- is not prominently described, various MCRs provide access to functionalized indole cores, which could potentially be elaborated to the target compound.

The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that have been utilized in the synthesis of diverse heterocyclic compounds nih.govbeilstein-journals.org. A two-step process involving an Ugi-tetrazole four-component reaction followed by an acidic ring closure has been developed for the synthesis of 2-tetrazolo substituted indoles nih.gov. This approach allows for significant variation in the substituents on the indole ring nih.gov.

The Petasis reaction, a variation of the Mannich reaction, employs boronic acids as one of the components and has been applied to the functionalization of indoles acs.org. This reaction provides a route to α-(N-substituted indole)carboxylic acids.

While many MCRs involving indoles focus on substitution at the C-3 position, there are strategies that can lead to more complex substitution patterns. For example, a one-pot, four-component reaction of 3-(cyanoacetyl)indole, benzaldehyde derivatives, 3-acetylpyridine, and ammonium acetate has been used to prepare 2-(indol-3-yl)pyridine derivatives rsc.org. The development of novel MCRs that allow for the construction of 7-arylindoles remains an active area of research.

MCR TypeReactantsProduct TypeReference
Ugi-tetrazole/CyclizationAnilines, isocyanides, 2,2-dimethoxyacetaldehyde, TMSN32-Tetrazolo substituted indoles nih.gov
Petasis ReactionIndoles, ethyl glyoxylic acid, aryl/alkenylboronic acidsα-(N-substituted indole)carboxylic acids acs.org
Hantzsch-typeIndoles, aldehydes, thiourea, α-chloroketonesIndolyl-substituted 2-amino-1,3-thiazoles acs.org

Introduction and Modification of the 3-Nitrophenyl Substituent at C-7

The synthesis of 1H-Indole, 7-(3-nitrophenyl)- requires the introduction of a 3-nitrophenyl group at the C-7 position of the indole ring. This can be achieved either by coupling a pre-functionalized 3-nitrophenyl group to a 7-haloindole or by first introducing a phenyl group at C-7 and then performing a regioselective nitration.

Electrophilic aromatic substitution is the most common method for introducing a nitro group onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring libretexts.org. In the case of 7-phenyl-1H-indole, the indole nucleus is a strongly activating, ortho-, para-directing group, while the phenyl substituent at C-7 is a deactivating group relative to the indole but will direct incoming electrophiles to its own ortho and para positions.

The nitration of indole itself is sensitive to acidic conditions, which can lead to polymerization bhu.ac.in. Therefore, milder nitrating agents such as benzoyl nitrate or ethyl nitrate are often employed bhu.ac.in. The inherent reactivity of the indole ring, particularly at the C-3 position, often leads to substitution on the pyrrole (B145914) ring.

For the nitration of the C-7 phenyl substituent, the directing effects of the indole moiety must be considered. The indole ring is an electron-donating group, which will activate the attached phenyl ring towards electrophilic substitution, primarily at the ortho and para positions. Therefore, direct nitration of 7-phenyl-1H-indole would be expected to yield a mixture of 7-(2-nitrophenyl)-1H-indole and 7-(4-nitrophenyl)-1H-indole. Achieving substitution at the meta position (to yield the desired 3-nitro product) via direct electrophilic nitration would be challenging due to the ortho-, para-directing nature of the indole substituent.

A more viable strategy would involve the Suzuki-Miyaura coupling of a 7-haloindole (e.g., 7-bromo-1H-indole) with 3-nitrophenylboronic acid. This approach introduces the nitrophenyl group with the desired regiochemistry in a single step.

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group. The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For the compound 7-(3-nitrophenyl)-1H-indole, the selective reduction of the nitro group without affecting the indole ring is crucial.

A variety of reagents and conditions are available for the chemoselective reduction of aromatic nitro groups researchgate.netscispace.comresearchgate.netrsc.org. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a common and efficient method scispace.com. However, care must be taken as some of these conditions can also reduce the indole ring.

Metal-based reductions in acidic or neutral media are also widely used. Reagents such as iron, zinc, or tin in the presence of an acid can effectively reduce nitro groups scispace.com. For substrates with sensitive functional groups, milder conditions are preferred. For example, the use of Co2(CO)8 with water has been shown to selectively reduce nitro groups in the presence of other reducible functionalities like carbonyls and halides scispace.com. Nickel-catalyzed hydrosilylative reduction using Ni(acac)2 and PMHS is another mild method that tolerates a range of sensitive functional groups rsc.org.

The table below summarizes some common methods for the selective reduction of aromatic nitro groups.

Reagent/CatalystConditionsSubstrate ScopeReference
Co2(CO)8/H2ODME, refluxTolerates carbonyls and halides scispace.com
Ni(acac)2/PMHSMild conditionsTolerates aldehydes, esters, cyano groups rsc.org
Iron(III) catalyst/silane-Chemoselective for nitro group researchgate.net
Hydrazine hydratePressureSelective in the presence of amides researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1h Indole, 7 3 Nitrophenyl

Reactivity Profile of the Indole (B1671886) Nucleus in the Presence of C-7 Aryl Substitution

The indole ring is an electron-rich aromatic system, a feature that typically dictates its reaction pathways. However, the presence of a bulky and electron-withdrawing group at the C-7 position introduces significant electronic and steric modifications that alter its classical reactivity.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. ic.ac.ukwikipedia.org Due to the high electron density of the pyrrole (B145914) moiety, substitution overwhelmingly favors the C-3 position. nih.gov This preference stems from the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion or σ-complex) without disrupting the aromaticity of the fused benzene (B151609) ring. ic.ac.uk

For 1H-Indole, 7-(3-nitrophenyl)-, two primary factors influence the regioselectivity of EAS:

Electronic Deactivation: The 3-nitrophenyl group is strongly electron-withdrawing, which deactivates the entire indole nucleus towards electrophilic attack. chemistrytalk.org This general deactivation means that more forcing conditions may be required for substitution compared to unsubstituted indole.

The C-7 substituent can also exert steric hindrance, primarily affecting the adjacent C-6 position. Therefore, while the reaction rate is diminished, the regioselectivity is expected to remain strongly in favor of the C-3 position. Substitutions at C-2 or on the benzene ring would only be likely if the C-3 position were blocked.

Position of Electrophilic AttackStability of IntermediateExpected Outcome for 7-Arylindoles
C-3 High (Aromaticity of benzene ring preserved; charge stabilized by nitrogen)Major Product
C-2 Low (Disrupts benzene ring aromaticity)Minor or no product
C-4, C-5, C-6 Low (Less favorable electronically compared to C-3)Minor or no product
N-1 Moderate (Can occur with certain electrophiles, e.g., alkylation)Possible under specific conditions

This table outlines the general regioselectivity for electrophilic aromatic substitution on the indole nucleus.

The electron-rich nature of the indole ring makes it generally unreactive toward nucleophiles. Nucleophilic substitution on the core indole structure is uncommon unless the ring is activated by potent electron-withdrawing groups or a suitable leaving group is present. libretexts.org

In the case of 1H-Indole, 7-(3-nitrophenyl)-, the situation is complex. While the 3-nitrophenyl group reduces electron density, it is typically insufficient on its own to activate the indole nucleus for direct nucleophilic attack (e.g., addition of a nucleophile to a C-H bond).

However, nucleophilic aromatic substitution (SNAr) becomes a plausible pathway if a good leaving group (e.g., a halide) is present on the indole's benzene ring (C-4, C-5, or C-6). The mechanism involves the addition of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance. libretexts.orgmdpi.com

Given the C-7 position of the nitrophenyl substituent, it could potentially activate a leaving group at the C-4 or C-6 positions for an SNAr reaction. Furthermore, research on 1-methoxy-6-nitroindole has shown that with sufficient activation, nucleophilic substitution can be directed to the C-2 position of the pyrrole ring. nii.ac.jp This suggests that under specific circumstances, the pyrrole ring in highly deactivated indoles can act as an electrophile.

Influence of the 3-Nitrophenyl Group on Electronic Properties and Reactivity

The 3-nitrophenyl substituent exerts a powerful influence on the indole ring primarily through its inductive effect. This effect can be quantified using the Hammett equation, which provides a measure of the electron-donating or electron-withdrawing properties of substituents on an aromatic ring. viu.cawikipedia.org

The nitro group (–NO₂) is one of the strongest electron-withdrawing groups, characterized by a large positive Hammett constant (σ). viu.calibretexts.org

Acidity: The electron-withdrawing effect also increases the acidity of the N-H proton at the N-1 position, making it more susceptible to deprotonation by a base.

Reactivity of the Phenyl Ring: The 3-nitrophenyl group itself is highly deactivated towards electrophilic substitution but is activated for nucleophilic aromatic substitution, should a suitable leaving group be present on that ring. libretexts.org

Hammett ConstantValueImplication for 3-Nitrophenyl Group
σmeta (for –NO₂) ** +0.71 Strong electron-withdrawing effect via induction.
σpara (for –NO₂) **+0.78 Strong electron-withdrawing effect via induction and resonance.

This table presents the Hammett constants for the nitro substituent, quantifying its electron-withdrawing strength. viu.ca

This electronic modification is central to understanding the altered reactivity of 7-(3-nitrophenyl)indole compared to the parent indole. Every reaction must be considered in the context of a less electron-rich, more polarized heterocyclic system.

C-H Functionalization Strategies Applicable to 7-Substituted Indoles

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-X bonds without pre-functionalized starting materials. researchgate.netnih.gov While functionalizing the C-2 and C-3 positions of indole is well-established, selectively targeting the benzene ring C-H bonds (C-4 to C-7) is more challenging. rsc.org

For an already substituted molecule like 7-(3-nitrophenyl)indole, further C-H functionalization often relies on the use of a directing group (DG). A directing group, typically installed at the N-1 position, coordinates to a transition metal catalyst and brings it into close proximity to a specific C-H bond, enabling selective activation. researchgate.netnih.govresearchgate.net

Even with a bulky substituent at C-7, directing groups can steer functionalization to other positions:

Proximal Activation (C-6): Directing groups can facilitate activation at the adjacent C-6 position, although this can be subject to steric hindrance from the C-7 aryl group.

Distal Activation (C-2, C-4): More commonly, directing groups can override the innate reactivity to target distal positions. For example, studies have shown that 3-acetyl-7-bromo-1H-indole can undergo palladium-catalyzed C-4 arylation. acs.org This demonstrates that even with substitution at C-7, it is possible to selectively functionalize other positions on the benzene ring. Similarly, various directing groups are known to effectively direct reactions to the C-2 position, which is electronically accessible and sterically unhindered by a C-7 substituent.

The choice of directing group and metal catalyst is crucial for achieving high regioselectivity in the functionalization of these complex indole scaffolds. researchgate.net

Visible-light photoredox catalysis offers a mild and versatile platform for C-H functionalization, often proceeding through radical-based mechanisms. researchgate.net This approach has been successfully applied to the functionalization of indoles. acs.orgnih.gov

Importantly, these methods are often tolerant of a wide range of existing functional groups on the indole ring. Research on the C-2 acylation of indoles via a dual photoredox and palladium catalysis system demonstrated that substrates with substituents at the C-7 position react to give the desired products in moderate to good yields. acs.org This tolerance is a key advantage for late-stage functionalization, where a complex, pre-existing molecule like 7-(3-nitrophenyl)indole needs to be modified without altering its core structure.

The mechanism typically involves the generation of a radical species by the photocatalyst, which then engages in a C-H activation/cross-coupling cycle with a transition metal catalyst. researchgate.net The compatibility of this methodology with substituted indoles makes it a powerful strategy for further elaborating the 7-(3-nitrophenyl)indole scaffold.

Electrochemical C-H Functionalization Methods

Generally, electrochemical approaches to indole functionalization can proceed via several mechanisms. Anodic oxidation can generate an indole radical cation, which is then attacked by a nucleophile. Alternatively, a redox catalyst, such as tris(4-bromophenyl)amine (B153671), can be used to mediate the reaction, allowing for greater control over site-selectivity. acs.org In the case of 1H-Indole, 7-(3-nitrophenyl)-, the electron-deficient nature of the benzene portion of the indole core, due to the C7 substituent, would likely disfavor functionalization at C4, C5, and C6. Consequently, electrophilic-type functionalization would be directed towards the pyrrole ring. The C3 position remains the most nucleophilic site, but C2 functionalization can also be achieved, sometimes favored by the specific electrochemical conditions and catalysts employed. acs.org

For instance, an electrochemical C-H cyanation using trimethylsilyl (B98337) cyanide (TMSCN) has been developed for indoles, relying on a redox catalyst to achieve high regioselectivity. acs.org Another approach involves the electrochemical umpolung of an oxindole, where the C3 position is made to act as an electrophile, though this is less directly applicable to the indole core itself. acs.org The table below summarizes representative conditions for electrochemical C-H functionalization that could be adapted for 1H-Indole, 7-(3-nitrophenyl)-.

Reaction TypeReagents & ConditionsTypical ProductReference
C-H CyanationTMSCN, tris(4-bromophenyl)amine (redox catalyst), undivided cell, constant currentC2- or C3-cyanoindole acs.org
C-H HexafluoroisopropoxylationHexafluoroisopropanol (HFIP), Bu₄NPF₆ (catalyst/electrolyte), electro-oxidationHexafluoroisopropoxy indole derivatives rsc.org
Radical C-H FunctionalizationVaries; often involves radical precursors under electrochemical controlFunctionalized heteroarenes zendy.io

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical method for forming C-C or C-heteroatom bonds by directly coupling two C-H bonds, typically under oxidative conditions. rsc.org The indole nucleus is a common participant in CDC reactions, usually reacting at the nucleophilic C3 or C2 positions. nih.govnih.govresearchgate.net For 1H-Indole, 7-(3-nitrophenyl)-, the electron-withdrawing nature of the substituent would decrease the nucleophilicity of the indole core, potentially requiring harsher reaction conditions or more active catalytic systems compared to electron-rich indoles.

A variety of catalytic systems have been employed for the CDC of indoles. Palladium catalysis is common for aryl-aryl couplings, while other metals like chromium and copper have also been utilized. rsc.orgnih.gov Furthermore, redox-active organocatalysts, such as those based on phenotellurazine, have been shown to catalyze the oxidative dimerization of indoles under an oxygen atmosphere. beilstein-journals.org The coupling partner for the indole can be diverse, including other arenes, heteroarenes, and various C-H nucleophiles like 1,3-dicarbonyl compounds. rsc.orgnih.govresearchgate.net

In the context of 1H-Indole, 7-(3-nitrophenyl)-, CDC reactions would most likely occur at the C3 position, coupling with a suitable partner to form a new C-C bond. If the C3 position were blocked, functionalization at C2 could be envisioned. The reaction below illustrates a generalized CDC reaction involving an indole.

Catalyst/Oxidant SystemCoupling Partner (Nu-H)Typical Product TypeReference
TEMPO⁺ClO₄⁻Diethyl malonate2,2-Disubstituted indolin-3-ones nih.gov
Pd(OAc)₂ / Ag₂CO₃Fluorinated arenesArylated indoles rsc.org
Jacobsen-type Cr(III) catalystPhenols, other indolesC3-coupled biaryls and bisindoles nih.gov
Phenotellurazine / O₂Indole (dimerization)Bisindoles beilstein-journals.org

Cycloaddition Reactions Involving the Indole Core

The indole nucleus can participate in cycloaddition reactions, most notably through the in-situ generation of highly reactive indolyne intermediates. nih.gov For 1H-Indole, 7-(3-nitrophenyl)-, the most accessible indolyne would be the 6,7-indolyne, formed via dehydrohalogenation or a related elimination from a suitably pre-functionalized precursor. The existing 7-(3-nitrophenyl) group would become a substituent directly on the aryne triple bond, profoundly influencing its reactivity.

Studies on substituted 6,7-indolynes have revealed remarkable regioselectivity in their Diels-Alder cycloadditions with 2-substituted furans. nih.gov The outcome is governed by electronic effects rather than sterics. The 6,7-indolyne is highly polarized, and its cycloaddition exhibits significant electrophilic substitution character. When the furan (B31954) substituent is electron-donating, the reaction favors the more sterically crowded product. Conversely, an electron-withdrawing substituent on the furan leads to the opposite, less sterically hindered regioisomer. nih.gov

Applying these principles to a 6,7-indolyne derived from 1H-Indole, 7-(3-nitrophenyl)-, the aryne itself would be exceptionally electron-poor due to the influence of the nitrophenyl group. In a [4+2] cycloaddition with a diene like 2-tert-butylfuran, the indolyne would act as a potent electrophile. The reaction would likely proceed through a highly asynchronous concerted pathway or a stepwise mechanism involving a stabilized carbocationic intermediate, attacking the electron-rich diene to yield a tetracyclic product. The regioselectivity would be dictated by the electronic nature of the diene partner. nih.gov

Detailed Mechanistic Studies of Transformation Pathways

Reaction Pathway Elucidation through Isotopic Labeling Experiments

Isotopic labeling is a cornerstone technique for elucidating reaction mechanisms by tracking the fate of specific atoms. For reactions involving 1H-Indole, 7-(3-nitrophenyl)-, kinetic isotope effect (KIE) studies would be particularly insightful. For instance, in a proposed CDC or electrochemical C-H functionalization at the C3 position, synthesizing the C3-deuterated analogue of the starting material would allow for the determination of the KIE. A significant primary KIE (kH/kD > 1) would indicate that the C-H (or C-D) bond cleavage is a rate-determining or partially rate-determining step of the reaction. nih.govrsc.org Such experiments have been crucial in understanding mechanisms of enzymatic indole reactions and palladium-catalyzed C-H alkenylation of indoles. nih.govrsc.org

Similarly, in studying cycloaddition reactions, labeling one of the atoms in the diene partner could confirm the connectivity in the final product and provide evidence for or against rearrangement pathways. For nitrene insertion mechanisms (discussed below), ¹⁵N labeling of the nitro group could definitively trace the nitrogen atom's path from the nitroarene to the final heterocyclic product. osti.gov

Kinetic Studies and Reaction Order Determination

Kinetic studies provide quantitative data on reaction rates and their dependence on reactant concentrations, which is fundamental to defining a reaction mechanism. For any of the transformations of 1H-Indole, 7-(3-nitrophenyl)-, a kinetic analysis would involve systematically varying the concentrations of the indole substrate, the coupling partner (in CDC or cycloaddition), and the catalyst.

By measuring the initial reaction rates under these different conditions, the reaction order with respect to each component can be determined. For example, if doubling the catalyst concentration doubles the reaction rate, the reaction is first-order in the catalyst. This information is used to construct a rate law for the reaction. Combined with KIE data, the rate law helps to build a self-consistent mechanistic model, identifying the species involved in the rate-determining step. rsc.orgcopernicus.org Computational kinetic modeling can further supplement experimental results to provide a comprehensive understanding of the reaction's energy profile. copernicus.org

Identification and Characterization of Reaction Intermediates (e.g., Nitrene Insertion)

A key feature of 1H-Indole, 7-(3-nitrophenyl)- is the presence of a nitro group, which serves as a precursor to a highly reactive nitrene intermediate. Following a standard chemical reduction of the nitro group to an azide (B81097) (e.g., via diazotization of the corresponding amine), thermolysis or photolysis would generate a (3-nitrenophenyl) group at the C7 position. This aryl nitrene could then undergo intramolecular insertion reactions. worktribe.comrsc.org

The nitrene, which can exist in either a singlet or triplet state, is a potent electrophile that can insert into C-H bonds or add to π systems. Plausible intramolecular pathways include:

C-H Insertion into the Indole N-H bond: This would lead to the formation of a new five-membered ring, resulting in a complex, fused polycyclic aromatic system.

C-H Insertion into the Indole C6-H bond: This is another sterically accessible position that would yield a different fused ring system.

Cyclization onto the Indole π-system: The nitrene could attack the C4a-C7a bond of the indole, potentially leading to an azepino[1,2-a]indole-type structure after rearrangement. rsc.org

The distribution of these products often depends on the reaction conditions (thermal vs. photolytic) which can influence the dominant spin state of the nitrene intermediate. It has been suggested that triplet nitrenes often lead to acridan-like products, while singlet nitrenes can give rise to azepinoindoles. rsc.org The identification of these unique products would serve as strong evidence for the transient formation of the nitrene intermediate.

Theoretical and Computational Chemistry of 1h Indole, 7 3 Nitrophenyl

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to revealing the electronic properties of 1H-Indole, 7-(3-nitrophenyl)-. These methods allow for a precise understanding of its molecular geometry, energy levels, and the distribution of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional structure (geometry optimization) and the total electronic energy of a molecule. niscpr.res.inresearchgate.netmdpi.com For indole (B1671886) derivatives, calculations are often performed using functionals like B3LYP with a basis set such as 6-311G(d,p) or 6-31G to achieve a balance between accuracy and computational cost. niscpr.res.innih.govnih.gov

This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. A critical parameter for 1H-Indole, 7-(3-nitrophenyl)- is the dihedral angle between the indole ring and the 3-nitrophenyl ring. This angle is determined by the balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the two rings. The resulting optimized geometry provides the foundation for all other computational analyses.

Table 1: Representative Data from DFT Geometry Optimization

This table illustrates the type of data obtained from a DFT/B3LYP calculation for a molecule similar to 1H-Indole, 7-(3-nitrophenyl)-. The values represent the optimized structural parameters.

ParameterDescriptionTypical Value
Bond Length (C-N)Length of a carbon-nitrogen bond in the indole ring~1.38 Å
Bond Length (C-C)Length of the bond connecting the two aromatic rings~1.48 Å
Bond Angle (C-N-C)Angle within the pyrrole (B145914) part of the indole ring~108°
Dihedral AngleTwist angle between the indole and nitrophenyl planes45° - 60°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.compku.edu.cn

For 1H-Indole, 7-(3-nitrophenyl)-, the HOMO is expected to be primarily located on the electron-rich indole moiety. In contrast, the LUMO would be concentrated on the electron-deficient 3-nitrophenyl ring, due to the strong electron-withdrawing effect of the nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. taylorandfrancis.com

Table 2: Illustrative FMO Energy Values

This table provides an example of the kind of data generated from an FMO analysis.

OrbitalTypical Energy (eV)Expected Location
HOMO-6.0 to -6.5Indole Ring
LUMO-2.0 to -2.5Nitrophenyl Ring
HOMO-LUMO Gap (ΔE)3.5 to 4.5N/A

Analysis of Charge Distribution and Dipole Moments

The distribution of electron density within a molecule is key to understanding its interactions. Computational methods can calculate the partial atomic charges on each atom, revealing which parts of the molecule are electron-rich (negative charge) and electron-poor (positive charge). In 1H-Indole, 7-(3-nitrophenyl)-, the oxygen atoms of the nitro group and the nitrogen of the indole ring are expected to carry partial negative charges.

Conformational Analysis and Energetic Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds. For 1H-Indole, 7-(3-nitrophenyl)-, the most important conformational freedom is the rotation around the C-C bond connecting the indole and nitrophenyl rings.

By systematically rotating this bond and calculating the energy at each step, a potential energy landscape can be generated. This map reveals the most stable conformation (the global energy minimum) as well as the energy barriers (rotational barriers) between different conformations. researchgate.netsemanticscholar.orgmdpi.com This analysis is critical for understanding the molecule's flexibility and the specific shapes it is likely to adopt in different environments.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for exploring the step-by-step pathways of chemical reactions. rsc.orgresearchgate.net By modeling the interaction of 1H-Indole, 7-(3-nitrophenyl)- with other reagents, it is possible to map out the entire reaction coordinate, identifying intermediates and the high-energy transition states that connect them. copernicus.orgnih.gov

Transition State Characterization and Activation Energies

A transition state represents the highest energy point on the lowest energy path between a reactant and a product. Locating the precise geometry of a transition state and calculating its energy is a primary goal of mechanistic studies. researchgate.net

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is the theoretical minimum energy required for the reaction to occur and is directly related to the reaction rate. For example, in an electrophilic aromatic substitution reaction on the indole ring of 1H-Indole, 7-(3-nitrophenyl)-, DFT calculations could be used to model the approach of an electrophile, characterize the relevant transition state, and compute the activation energy. This would allow chemists to predict the feasibility and kinetics of the reaction before attempting it in a laboratory.

Reaction Coordinate Scans and Energy Profiles

Reaction coordinate scans are a fundamental computational technique used to explore the potential energy surface of a chemical reaction. By systematically varying a specific geometric parameter, such as a bond length or dihedral angle, chemists can map the energetic pathway from reactants to products, identifying transition states and intermediates along the way.

While specific reaction coordinate scans for 1H-Indole, 7-(3-nitrophenyl)- are not extensively documented in the literature, the methodology can be illustrated by studies on related substituted indole systems. For instance, computational analyses of the reactions of substituted 2-phenyl-1H-indoles have been performed to elucidate reaction mechanisms. researchgate.net These studies typically employ Density Functional Theory (DFT) methods, such as M06-2X with a 6-31++G(d,p) basis set, to calculate the Gibbs free energy profiles. researchgate.net

Such a profile for a hypothetical reaction involving 1H-Indole, 7-(3-nitrophenyl)- would reveal the activation energies required for the reaction to proceed and the relative thermodynamic stability of any intermediates. This information is crucial for understanding the molecule's reactivity, predicting reaction outcomes, and designing new synthetic pathways. The energy profile would map the change in Gibbs free energy as the reaction progresses, highlighting the energy barriers (transition states) that must be overcome.

Table 1: Representative Data from a Gibbs Free Energy Profile Calculation This table is illustrative, based on typical computational studies of related indole reactions.

Reaction Coordinate StepSpeciesRelative Gibbs Free Energy (kJ/mol)Key Geometric Features
1Reactants0.0Isolated molecules
2Transition State 1 (TS1)+85.2Formation of a new covalent bond
3Iminium-Urazolide Zwitterionic Intermediate (IZ)+45.5Fully formed intermediate structure
4Transition State 2 (TS2)+92.1Conformational rearrangement
5Products-30.7Final stable product conformation

Data is hypothetical and modeled after similar computational studies on indole reactions. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Substituted Indoles

Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their reactivity. dntb.gov.uamdpi.com These models are built by calculating a set of molecular descriptors that quantify various aspects of a molecule's structure and then using regression analysis to link these descriptors to an observed measure of reactivity. researchgate.net

For a series of substituted indoles, QSRR models can predict reactivity in various chemical transformations. Molecular descriptors used in these studies typically fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and atomic charges. They are crucial for modeling reactions where charge distribution and frontier molecular orbitals play a key role.

Steric Descriptors: These quantify the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A QSRR study on substituted indoles, including 7-aryl indoles like 1H-Indole, 7-(3-nitrophenyl)-, could be used to predict properties like their rate of reaction in electrophilic substitutions or their efficacy as inhibitors of a specific enzyme. nih.gov For example, a study on N-tosyl-indole hybrid thiosemicarbazones developed QSAR models to predict their tyrosinase inhibitory activity, demonstrating the utility of this approach. nih.gov

Table 2: Examples of Molecular Descriptors for QSRR Studies of Substituted Indoles

Descriptor TypeDescriptor NameInformation ProvidedPotential Reactivity Correlation
ElectronicHOMO EnergyEnergy of the highest occupied molecular orbitalSusceptibility to electrophilic attack
ElectronicLUMO EnergyEnergy of the lowest unoccupied molecular orbitalSusceptibility to nucleophilic attack
ElectronicDipole MomentMeasure of molecular polarityInteraction with polar solvents or reagents
StericMolecular VolumeTotal space occupied by the moleculeAccessibility of the reaction center
TopologicalWiener IndexA measure of molecular branchingOverall molecular compactness and interaction

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic parameters of molecules, which is invaluable for confirming experimental structures and interpreting spectral data. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. DFT calculations, particularly using the GIAO (Gauge-Independent Atomic Orbital) method, can provide accurate predictions of NMR spectra. For 1H-Indole, 7-(3-nitrophenyl)-, the chemical shifts would be influenced by the electron-withdrawing nitro group and the aromatic ring currents. By comparing calculated shifts with experimental data from analogous compounds, structural assignments can be made with high confidence. rsc.orgasianpubs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole, 7-(3-nitrophenyl)- Values are estimated based on data for structurally similar compounds, such as 2-(3-Nitrophenyl)-1H-indole. asianpubs.org

NucleusPredicted Chemical Shift (δ, ppm)Notes
¹H (N-H)~11.7Broad singlet, typical for indole N-H
¹H (Aromatic)7.0 - 8.7Complex multiplet pattern due to protons on both indole and nitrophenyl rings
¹³C (Aromatic)99 - 147Multiple signals corresponding to the 14 aromatic carbons

Infrared (IR) Spectroscopy Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule's bonds. compoundchem.compg.edu.pllibretexts.org These calculations can predict the position and intensity of absorption bands. For 1H-Indole, 7-(3-nitrophenyl)-, key predicted vibrations would include the N-H stretch, aromatic C-H stretches, C=C stretches of the aromatic rings, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group. rsc.orgasianpubs.org

Table 4: Predicted Characteristic IR Absorption Frequencies for 1H-Indole, 7-(3-nitrophenyl)-

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Indole N-HStretching~3450
Aromatic C-HStretching3050 - 3150
Aromatic C=CStretching1570 - 1600
Nitro NO₂Asymmetric Stretching~1530
Nitro NO₂Symmetric Stretching~1340

Data compiled from experimental values for similar nitrophenyl- and indole-containing compounds. rsc.orgasianpubs.org

UV-Vis Spectroscopy The electronic absorption spectra (UV-Vis) of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). rug.nl The indole chromophore possesses two primary electronic transitions, denoted ¹Lₐ and ¹Lₑ. nih.gov The position and intensity of these bands are sensitive to substitution. The attachment of a 3-nitrophenyl group at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-conjugated system and the electronic influence of the nitro group. nih.gov Computational studies can model these shifts and help interpret the experimental UV-Vis spectrum. acs.org

Table 5: Predicted UV-Vis Absorption Maxima for 1H-Indole, 7-(3-nitrophenyl)- Values are estimated based on experimental data for related phenyl- and nitrophenyl-substituted indoles. asianpubs.orgrug.nlcore.ac.uk

Electronic TransitionPredicted λₘₐₓ (nm)Solvent Effects
¹Lₐ Band~300 - 320Moderate solvatochromic shift
¹Lₑ Band~280 - 290Less sensitive to solvent polarity

Advanced Characterization Techniques for 1h Indole, 7 3 Nitrophenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the cornerstones of structural analysis for 1H-Indole, 7-(3-nitrophenyl)-.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For 1H-Indole, 7-(3-nitrophenyl)-, the spectrum is expected to show distinct signals for the indole (B1671886) ring protons, the nitrophenyl ring protons, and the N-H proton. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic region (δ 7.0-8.5 ppm) will be complex due to the signals from the nine aromatic protons. The protons on the nitrophenyl ring are influenced by the strong electron-withdrawing nitro group, which generally shifts their signals further downfield compared to the indole protons. nih.gov Coupling constants (J values), which describe the interaction between neighboring protons, are crucial for determining the substitution pattern. rubingroup.org For instance, ortho, meta, and para couplings in the aromatic rings will help in the precise assignment of each proton.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 1H-Indole, 7-(3-nitrophenyl)-, 14 distinct signals are expected, corresponding to the 14 carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon. The carbons of the nitrophenyl ring, particularly the one bearing the nitro group, will be significantly deshielded and appear at a lower field. The indole carbons have characteristic chemical shift ranges that aid in their assignment. journals.co.za

Expected ¹H and ¹³C NMR Chemical Shift Data

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Indole Ring
N-H>10.0 (broad s)-
C2-H~6.6 (m)~102
C3-H~7.2 (t)~124
C4-H~7.6 (d)~120
C5-H~7.1 (t)~121
C6-H~7.0 (d)~111
C7-~130
C3a-~128
C7a-~136
Nitrophenyl Ring
C2'-H~8.4 (t)~122
C3'-~148
C4'-H~8.2 (d)~130
C5'-H~7.7 (t)~123
C6'-H~7.9 (d)~135
C1'-~140

Note: These are representative values based on known substituent effects on indole and benzene (B151609) rings. Actual experimental values may vary depending on the solvent and other conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would be used to trace the connectivity of protons within the indole and nitrophenyl rings, for example, by showing correlations between H-4, H-5, and H-6 of the indole moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This is the primary method for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). sdsu.edu HMBC is critical for establishing the connectivity between the indole and nitrophenyl rings, for instance, by showing a correlation from the protons on one ring (e.g., H-6' or H-2') to the carbon at the point of attachment on the other ring (C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This is particularly useful for confirming the regiochemistry and determining the preferred conformation of the molecule by observing through-space interactions between protons on the indole ring and the adjacent nitrophenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. digitellinc.com For 1H-Indole, 7-(3-nitrophenyl)-, which has a molecular formula of C₁₄H₁₀N₂O₂, the calculated monoisotopic mass is 238.07423 Da.

HRMS can measure this mass with extremely high accuracy, typically within 5 parts per million (ppm). nih.gov This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. The technique also provides information about the fragmentation pattern of the molecule, which can offer further structural clues. For instance, a common fragmentation pathway would be the loss of the nitro group (NO₂) or nitric oxide (NO).

Expected HRMS Data

Parameter Value
Molecular FormulaC₁₄H₁₀N₂O₂
Calculated Exact Mass238.07423 Da
Expected [M+H]⁺ ion239.08150 Da
Measurement Accuracy< 5 ppm

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of 1H-Indole, 7-(3-nitrophenyl)- would display characteristic absorption bands corresponding to its key structural features.

The key expected vibrations include:

N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹ corresponding to the N-H bond of the indole ring. derpharmachemica.com

Aromatic C-H Stretch: Peaks typically appearing just above 3000 cm⁻¹.

N-O Stretch (Nitro Group): Two strong, characteristic peaks are expected for the asymmetric and symmetric stretching of the nitro group, typically found around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. derpharmachemica.com

C=C Aromatic Stretch: Several peaks in the 1600-1450 cm⁻¹ region due to the carbon-carbon double bond stretching within the aromatic rings.

Expected IR Absorption Bands

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (Indole)3400 - 3300
Aromatic C-H Stretch3100 - 3000
Asymmetric N-O Stretch (NO₂)1550 - 1500
Aromatic C=C Stretch1600 - 1450
Symmetric N-O Stretch (NO₂)1370 - 1330

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. youtube.com The spectrum is a result of electrons being promoted from a ground electronic state to a higher energy excited state. For aromatic systems like 1H-Indole, 7-(3-nitrophenyl)-, the observed absorptions are primarily due to π → π* transitions.

The UV-Vis spectrum of unsubstituted indole shows characteristic absorption bands. nih.gov The presence of the 3-nitrophenyl substituent, which extends the conjugated π-system and contains a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths. nih.gov This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The exact position and intensity of the absorption bands depend on the solvent polarity. core.ac.uk

X-ray Crystallography for Single-Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a suitable single crystal of the compound. When successful, it provides a wealth of information, including:

Unambiguous confirmation of atomic connectivity.

Precise bond lengths and bond angles for all atoms in the molecule.

The dihedral angle between the plane of the indole ring and the plane of the nitrophenyl ring, which describes the molecule's conformation.

Information about intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking.

For 1H-Indole, 7-(3-nitrophenyl)-, a crystal structure would definitively confirm the 7-substitution pattern and reveal the spatial relationship between the two aromatic rings, which is often twisted out of planarity to minimize steric hindrance. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing a 3-nitrophenyl group to the indole ring system?

  • Methodology :

  • Nitrobenzyl Halide Alkylation : Use sodium hydride (NaH) in DMF to deprotonate indole at the C7 position, followed by reaction with 3-nitrobenzyl bromide. This method, adapted from similar indole alkylations, achieves regioselectivity under controlled conditions .

  • Friedel-Crafts Arylation : Employ Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution, attaching 3-nitrobenzene via nitration precursors. This approach is effective for electron-rich indole systems .

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling can link pre-functionalized indole boronic acids to 3-nitrophenyl halides. Optimize solvent (e.g., THF/H₂O) and base (e.g., K₂CO₃) for stability of nitro groups .

    Synthesis Method Key Conditions Yield Reference
    Alkylation with nitrobenzyl bromideNaH, DMF, room temperature, 12h70%
    Friedel-Crafts ArylationAlCl₃, nitrobenzene, reflux65%

Q. Which spectroscopic techniques confirm the structure of 7-(3-nitrophenyl)-1H-indole derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic indole proton signals (e.g., H-2 at δ 7.2–7.4 ppm) and nitroaryl resonances (e.g., meta-nitro protons at δ 8.1–8.3 ppm). Compare with analogs like 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one .
  • X-ray Crystallography : Resolve molecular geometry and nitro group orientation. For example, a related 3-nitrophenyl-indole derivative showed a dihedral angle of 78.75° between the indole and aryl rings .
  • IR Spectroscopy : Detect nitro group stretching vibrations (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking predict interactions of 7-(3-nitrophenyl)-1H-indole with biological targets?

  • Methodology :

  • Software Tools : Use AutoDock4 to model ligand-receptor binding. Incorporate receptor flexibility (e.g., side-chain rotamers) for accurate predictions .
  • Parameterization : Assign partial charges to the nitro group (e.g., using Gasteiger-Marsili method) and validate docking poses with UCSF Chimera’s visualization tools .
  • Case Study : A study on 3-nitrophenyl-ethanone derivatives demonstrated hydrogen bonding between nitro oxygen and kinase active sites (binding affinity: −9.2 kcal/mol) .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodology :

  • Cross-Validation : Combine NMR, X-ray, and HRMS data. For example, conflicting NOE effects in NMR may be resolved via crystallographic symmetry analysis .
  • Dynamic NMR Experiments : Variable-temperature NMR can clarify conformational exchange in nitro-substituted indoles (e.g., coalescence temperatures for rotamers) .
  • Literature Benchmarking : Compare with structurally validated analogs, such as 7-(3-trimethylsilylphenyl)-1H-indole, where ¹³C NMR confirmed substituent effects .

Q. What factors influence regioselectivity in synthesizing 7-substituted nitroaryl indoles?

  • Methodology :

  • Electronic Effects : Electron-withdrawing nitro groups direct electrophiles to indole’s C7 position. Steric hindrance from ortho-substituents may reduce yields by 15–20% .

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nitro group stability but may promote side reactions (e.g., oxidation).

  • Catalyst Optimization : Bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) improve palladium-catalyzed coupling efficiency for meta-substituted aryl halides .

    Factor Impact on Regioselectivity Reference
    Electron-withdrawing groupsFavors C7 substitution
    Steric hindranceReduces yield in ortho-substituted analogs

Data Analysis and Reproducibility

  • Crystallographic Data : For 7-(3-nitrophenyl)-dihydroquinolinone, C–C bond lengths averaged 1.45 Å, with R-factor = 0.055 .
  • Thermal Stability : Differential scanning calorimetry (DSC) of nitro-indole derivatives showed decomposition onset at 220–240°C, correlating with nitro group lability .

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